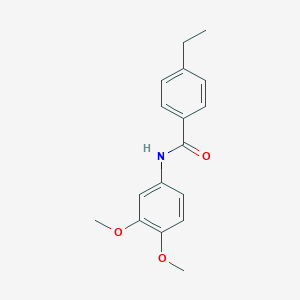

N-(3,4-dimethoxyphenyl)-4-ethylbenzamide

Description

N-(3,4-dimethoxyphenyl)-4-ethylbenzamide is a synthetic benzamide derivative characterized by a benzamide core substituted with a 4-ethyl group and an N-linked 3,4-dimethoxyphenyl moiety. The 4-ethyl group on the benzamide moiety may influence lipophilicity, thereby affecting solubility and membrane permeability.

Properties

Molecular Formula |

C17H19NO3 |

|---|---|

Molecular Weight |

285.34 g/mol |

IUPAC Name |

N-(3,4-dimethoxyphenyl)-4-ethylbenzamide |

InChI |

InChI=1S/C17H19NO3/c1-4-12-5-7-13(8-6-12)17(19)18-14-9-10-15(20-2)16(11-14)21-3/h5-11H,4H2,1-3H3,(H,18,19) |

InChI Key |

ZMFGOEYSWYLXCD-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)OC |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of N-(3,4-dimethoxyphenyl)-4-ethylbenzamide can be contextualized against related benzamide derivatives, as outlined below:

Structural and Functional Analogues

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Structure : Features a phenethylamine linker between the benzamide and 3,4-dimethoxyphenyl group.

- Synthesis : Reacts benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield, melting point: 90°C) .

- Key Difference : The phenethyl linker increases molecular flexibility and lipophilicity compared to the rigid 4-ethyl substitution in the target compound.

N-(4-ethylphenyl)-4-fluorobenzamide Structure: Substitutes the 3,4-dimethoxyphenyl group with a 4-ethylphenyl moiety and incorporates a fluorine atom on the benzamide.

N-(3,4-Dimethoxyphenyl)-4-(triazolyl-coumarin)benzamide Structure: Incorporates a triazole-linked coumarin group on the benzamide. Synthesis: Utilizes click chemistry for triazole formation, diverging from traditional amide coupling .

N-(3,4-Difluorophenyl)-3-methylbenzamide Structure: Replaces methoxy groups with fluorine atoms and substitutes the ethyl group with a methyl moiety.

Bioactivity Insights

- Triazole-coumarin benzamide () : The coumarin moiety is associated with anticoagulant or fluorescent probe applications, while triazoles often enhance antimicrobial activity .

- Thiazolidinone derivatives (): A compound with a sulfanylidene-thiazolidinone core showed 14.19% activity (p < 0.05), hinting at possible enzyme inhibition or antifungal properties .

Key Structural Determinants of Function

- Methoxy Groups : Enhance electron density, improving interactions with aromatic residues in enzyme active sites.

- Ethyl vs. Phenethyl : Shorter alkyl chains (e.g., ethyl) may reduce solubility but increase metabolic stability compared to longer chains.

- Fluorine Substitution : Introduces polarity and hydrogen-bonding capacity, often improving target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.